molecular formula C13H18O3 B6330295 4-Butoxy-3,5-dimethylbenzoic acid CAS No. 1038731-60-0

4-Butoxy-3,5-dimethylbenzoic acid

Cat. No.: B6330295
CAS No.: 1038731-60-0
M. Wt: 222.28 g/mol
InChI Key: DVMCYTSVIPLKGB-UHFFFAOYSA-N
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Description

4-Butoxy-3,5-dimethylbenzoic acid is a chemical compound belonging to the class of benzoic acids. It is characterized by the presence of a butoxy group and two methyl groups attached to the benzene ring. This compound has a molecular formula of C13H18O3 and a molecular weight of 222.28 g/mol . It is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 4-butoxy-3,5-dimethylbenzoic acid typically involves the reaction of 3,5-dimethylbenzoic acid with butanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the esterification process. Industrial production methods may involve more advanced techniques to ensure high yield and purity .

Chemical Reactions Analysis

4-Butoxy-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Butoxy-3,5-dimethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

4-Butoxy-3,5-dimethylbenzoic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

4-butoxy-3,5-dimethylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMCYTSVIPLKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 4-butoxy-3,5-dimethylbenzoate represented by Formula 147 (2.1 g, 8.89 mmol) dissolved in potassium hydroxide (KOH, 44%, 5 mL) and methanol (40 mL) was agitated at 65° C. for 2 hours and cooled to room temperature, and the solvent was removed under reduced pressure. After dissolving the concentrate mixture in water then washing the mixture with ethylether (×3), 5N HCl aqueous solution was added to the obtained solution to reach pH 1. A precipitate generated during this process was obtained through filtration. After washing the obtained precipitate with water several times and drying the same, the dried precipitate was subjected to recrystallization in an ethyl acetate/hexane solvent. As a result, benzoic acid represented by Formula 145 was obtained as a desired product (907 mg, 46%). Analysis data of the product is provided as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 147
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
46%

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